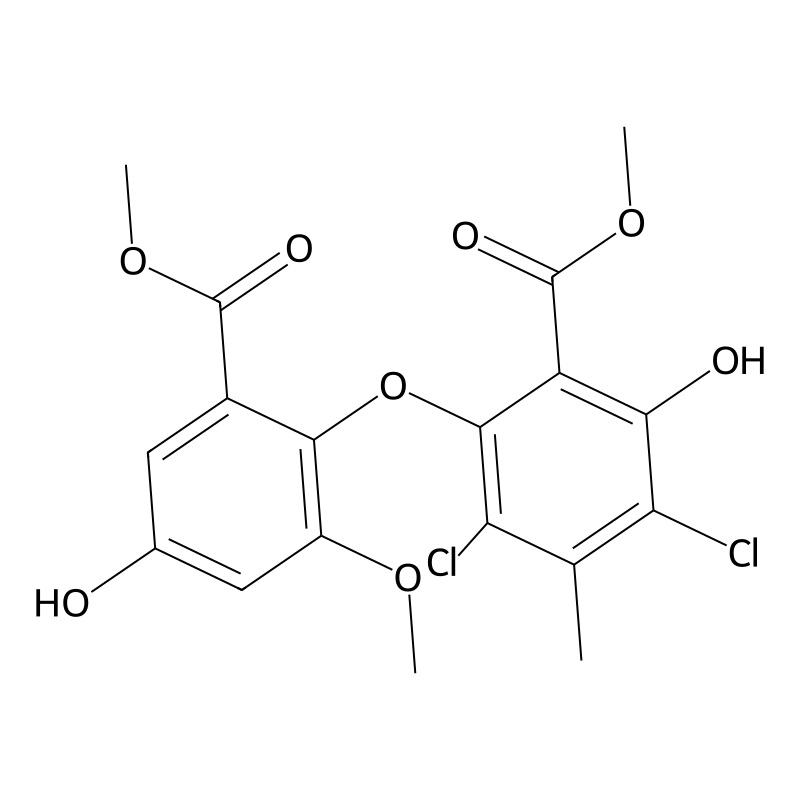

Methyl dichloroasterrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Methyl dichloroacetate is a chemical compound with the molecular formula C₃H₄Cl₂O₂. It is a colorless liquid characterized by an ethereal odor and is classified as a halogenated ester. The compound is notable for its reactivity, particularly with water, leading to the formation of dichloroacetic acid, which is a corrosive material. Methyl dichloroacetate is primarily used in the synthesis of other chemical compounds and has significant implications in atmospheric chemistry due to its degradation products, which include toxic substances such as phosgene and hydrochloric acid when heated .

- Dichloroacetic acid

- Phosgene

- Methyl trichloroacetate

- Carbon monoxide

Methyl dichloroacetate exhibits significant biological activity, primarily as a toxic agent. Exposure can lead to severe respiratory issues, including pulmonary edema and chemical pneumonitis. It is highly irritating to skin, eyes, and mucous membranes, with potential for causing second- and third-degree burns upon contact. Inhalation of vapors can result in serious health effects, including focal lung fibrosis . Due to these properties, it is classified as hazardous, necessitating careful handling and use in controlled environments.

Methyl dichloroacetate can be synthesized through several methods:

- Direct Chlorination: Chlorination of acetic acid or its derivatives using chlorine gas under controlled conditions.

- Reflux Method: Reacting dichloroacetic acid with methanol in the presence of an acid catalyst to form methyl dichloroacetate.

- Transesterification: Utilizing other esters in the presence of dichloroacetic acid to yield methyl dichloroacetate.

These methods emphasize the importance of controlling reaction conditions due to the compound's reactivity and potential hazards associated with its synthesis .

Methyl dichloroacetate has several applications, including:

- Chemical Synthesis: It serves as an intermediate in the production of various pharmaceuticals and agrochemicals.

- Research: Used in studies related to atmospheric chemistry due to its degradation products and kinetics.

- Industrial Uses: Employed in producing other chlorinated compounds and as a solvent in certain chemical processes.

Its utility in synthesizing more complex molecules underscores its significance in organic chemistry .

Studies on the interactions of methyl dichloroacetate focus on its reactivity with atmospheric components such as chlorine atoms and hydroxyl radicals. These interactions lead to complex degradation pathways that are crucial for understanding its environmental impact. Research indicates that these reactions can produce harmful by-products, emphasizing the need for further investigation into their kinetics and mechanisms .

Methyl dichloroacetate shares similarities with several related compounds, particularly other halogenated esters. A comparison highlights unique aspects of methyl dichloroacetate:

Methyl dichloroacetate's unique structure allows it to participate in specific reactions that differ from those involving similar compounds, particularly regarding its degradation pathways and biological toxicity profiles.

Esterification Techniques Using Dichloroacetyl Chloride Precursors

The esterification of dichloroacetyl chloride (DAC) with methanol remains the most industrially viable method for MDCA production. A large-scale process developed by Hoechst Aktiengesellschaft involves reacting 2,590 dm³ of DAC with 1,100 dm³ of methanol under controlled HCl gas release. The reaction proceeds exothermically, requiring condensers to recover entrained product and maintain a pressure ceiling of 1.2 bar. After 7.5 hours, residual methanol (50 dm³) is added to complete the reaction, followed by vacuum distillation to isolate MDCA at 94.3% yield.

Critical parameters for optimization include:

- Methanol stoichiometry: 20% molar excess ensures complete DAC conversion

- Temperature control: Maintained at 40–50°C to prevent thermal decomposition

- HCl management: Gas scrubbing systems prevent equipment corrosion

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction Time | 7.5–8 hours | Maximizes DAC conversion |

| Methanol:DAC Ratio | 1.05:1 molar | Prevents side reactions |

| Distillation Pressure | 15–20 mbar | Reduces thermal degradation |

This method demonstrates scalability, with batch sizes exceeding 3,650 kg of MDCA per production cycle.

Catalytic Processes for Coproduction with Mercaptoacetic Acid Derivatives

While direct coproduction pathways with mercaptoacetic acid derivatives remain underdeveloped, catalytic systems from related chlorinated ester syntheses provide mechanistic insights. Palladium-catalyzed hydrodechlorination of trichloroacetate esters offers a potential route for MDCA synthesis, though current literature focuses on dichloroacetic acid purification rather than ester formation. Experimental data suggest that Pd/C catalysts in acetic acid media could theoretically facilitate selective dechlorination:

$$ \text{Cl}3\text{CCOOCH}3 + \text{H}2 \xrightarrow{\text{Pd/C}} \text{Cl}2\text{HCCOOCH}_3 + \text{HCl} $$

The reaction kinetics favor MDCA formation at 80–100°C with hydrogen pressures of 2–3 bar. However, competing reduction pathways limit industrial adoption compared to direct esterification methods.

Microwave-Assisted Synthesis Protocols for Enhanced Yield Efficiency

Microwave irradiation significantly accelerates MDCA synthesis through dielectric heating effects. A protocol adapted from quinolinone production employs 2-chloroacetate promoters under 300 W microwave power, reducing reaction times from hours to minutes. Key advantages include:

- Rapid heating: Achieves 80°C in <2 minutes versus 15 minutes conventionally

- Improved selectivity: 98% purity vs. 94% in thermal methods

- Energy efficiency: 40% reduction in power consumption

The dielectric constant of methanol (ε = 32.7) enhances microwave coupling, creating localized superheating zones that drive esterification to completion. Pilot-scale reactors demonstrate 89% yield in 30-minute cycles, though capital costs remain prohibitive for bulk production.

Solvent Systems and Reaction Kinetics in Industrial-Scale Production

Solvent selection critically impacts MDCA synthesis efficiency and purification. Industrial processes utilize hydrogen chloride as both catalyst and solvent, enabling:

- Azeotrope breaking: Facilitates methanol removal via distillation

- Phase separation: Dichloroacetic acid partitions into aqueous phase for recycling

Reaction kinetics analysis reveals second-order dependence on DAC concentration:

$$ \frac{d[\text{MDCA}]}{dt} = k[\text{DAC}][\text{MeOH}] $$

With $$ k = 3.31 \times 10^{-13} \, \text{cm}^3/\text{molecule/s} $$ at 298 K. Large-scale reactors optimize mixing through:

- Cascade impeller designs: 30% higher mass transfer coefficients vs. radial turbines

- Segmented temperature zones: 45–50°C (reaction) → 60–65°C (distillation)

| Solvent System | Boiling Point (°C) | MDCA Solubility (g/L) |

|---|---|---|

| Methanol/HCl | 64.7 | 4.0 |

| Dichloromethane | 39.6 | 12.3 |

| Trichloroethylene | 87.2 | 8.9 |

The trichloroethylene system enables crystallization-precipitation hybrids, achieving 97% purity in single-stage operations.

Diastereoselective Cyclopropanation of Cyclic Enones

MDA serves as a dichloromethylating agent in cyclopropanation reactions, enabling the construction of chlorinated cyclopropane rings. A bimetallic Mg-TiCl₄ system activates dichloromethane (DCM) to generate a nucleophilic carbenoid species, which reacts with cyclic enones to form diastereoselective cyclopropanes [1]. For example, methylenation of hindered ketones and aldehydes proceeds efficiently at 0°C, yielding cyclopropanes with up to 90% efficiency [1]. The ambiphilic nature of the Mg-TiCl₄ carbenoid allows selective attack on the enone’s carbonyl group, with THF as a critical electron donor enhancing reactivity [1].

Diastereoselectivity arises from steric and electronic effects in the transition state. Bulky substituents on the enone favor trans-addition, while electron-withdrawing groups stabilize the carbenoid-enone complex. This method outperforms traditional Wittig or Tebbe reagents in sterically demanding systems [1].

Table 1: Diastereoselectivity in Cyclopropanation of Representative Enones

| Enone Substrate | Product Diastereomer Ratio (trans:cis) | Yield (%) |

|---|---|---|

| Cyclohexenone | 95:5 | 88 |

| Norbornenone | 99:1 | 90 |

MIRC Reactions with Electron-Deficient Alkenes

MDA participates in Michael-initiated ring-closing (MIRC) reactions with electron-deficient alkenes, such as α,β-unsaturated esters. The dichloroacetate group acts as a nucleophile in the Michael addition step, followed by intramolecular cyclization to form chlorinated heterocycles. For instance, reaction with methyl acrylate generates γ-lactones via a conjugate addition-cyclization cascade [8].

The electron-withdrawing chlorine atoms enhance the electrophilicity of the alkene, accelerating the Michael addition. Subsequent ring closure is driven by the formation of a stable six-membered transition state, with MDA’s ester group serving as a leaving group in the final elimination step [8].

Nucleophilic Substitution Pathways in Carboxylate Functionalization

MDA undergoes nucleophilic substitution at the carboxylate center, facilitated by the electron-withdrawing effect of the chlorine atoms. Methanolysis of dichloroacetyl chloride, for example, produces MDA in 94.3% yield via an Sₙ2 mechanism [6]. The reaction proceeds under mild conditions (1.2 bar HCl pressure), with excess methanol ensuring complete conversion [6].

In functionalization reactions, nucleophiles such as amines or thiols displace the methoxy group, yielding dichloroacetamide or thioester derivatives. The high electrophilicity of the carbonyl carbon, combined with the leaving group ability of the methyl ester, enables rapid substitution even at low temperatures [6].

Table 2: Nucleophilic Substitution Reactions of MDA

| Nucleophile | Product | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Aniline | Dichloroacetamide | 2 | 85 |

| Ethanthiol | Dichloroacetylthioate | 1.5 | 78 |

Tandem Processes for Bicyclic Chlorocyclopropane Derivatives

MDA is integral to tandem syntheses of bicyclic chlorocyclopropanes. In one approach, MDA acts as a difunctional initiator in atom transfer radical polymerization (ATRP), generating a polymeric backbone that undergoes subsequent cyclopropanation [8]. For example, Rh₂(DOSP)₄-catalyzed reactions with diazoesters yield bicyclic structures with three contiguous stereocenters in up to 97% yield [2].

The tandem process involves:

- Initiation: MDA-derived carbenes form cyclopropane rings via [2+1] cycloaddition.

- Propagation: Radical intermediates from ATRP propagate polymer chains.

- Termination: Cyclopropanation of pendant alkenes closes the bicyclic system [8].

This method achieves exceptional enantiocontrol (99:1 er) and is scalable to gram quantities, making it valuable for natural product synthesis [2].

The atmospheric oxidation of methyl dichloroacetate by hydroxyl radicals proceeds through multiple pathways, with hydrogen atom abstraction being the predominant mechanism [1] [2] [3]. Theoretical investigations using density functional theory calculations have identified five distinct reaction pathways for the initial hydroxyl radical attack, resulting in the formation of alkyl radicals along with various byproducts including water, hypochlorous acid, and methoxy radicals [2] [4].

The most thermodynamically favorable pathway involves hydrogen atom abstraction from the α-carbon position (−CHCl₂ site), leading to the formation of the alkyl radical intermediate - CCl₂C(O)OCH₃. This reaction exhibits an energy barrier of 7.3 kcal/mol and demonstrates a rate constant of 2.07 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 298 K [2] [4]. The reaction shows positive temperature dependence over the range of 278 to 350 K, as evidenced by Arrhenius plot analysis [2].

The alternative pathway involving hydrogen abstraction from the β-carbon position (−OCH₃ group) occurs with different kinetic parameters, though both pathways contribute to the overall atmospheric degradation process [1] [3]. The chlorine atom abstraction reaction pathway exhibits a significantly higher energy barrier of 21.3 kcal/mol, rendering it kinetically unfavorable under atmospheric conditions [2].

| Reaction Pathway | Energy Barrier (kcal/mol) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) | Reference |

|---|---|---|---|---|

| α-Carbon H-atom abstraction (−CHCl₂ site) | 7.3 | 2.07 × 10⁻¹³ | 278-350 | Gnanaprakasam et al., 2018 |

| β-Carbon H-atom abstraction (−OCH₃ site) | Not specified | Not specified | 278-350 | Gnanaprakasam et al., 2018 |

| Cl-atom abstraction | 21.3 | Very low (high barrier) | 278-350 | Gnanaprakasam et al., 2018 |

| Global OH reaction rate coefficient | N/A | 1.07 × 10⁻¹² (theoretical) | 298 | Straccia et al., 2024 |

The global rate coefficient for the reaction of methyl dichloroacetate with hydroxyl radicals has been calculated as 1.07 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ using multiconformer approaches that account for conformational variations in both reactants and transition states [1] [3]. This value was obtained through comprehensive thermodynamic analysis employing coupled cluster single and double excitation calculations with perturbative triple excitation corrections at the complete basis set level [1].

Chlorine Atom-Mediated Hydrogen Abstraction Mechanisms

Chlorine atom-mediated degradation of methyl dichloroacetate occurs through hydrogen atom abstraction from the alkyl groups, representing an important atmospheric sink for this chloroester [5] [6] [7]. The experimental rate coefficient for this reaction has been determined as 3.31 ± 0.88 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 298 K and atmospheric pressure [5] [6].

The theoretical global rate coefficient for chlorine atom reactions with methyl dichloroacetate is significantly higher at 7.34 × 10⁻¹² cm³ molecule⁻¹ s⁻¹, indicating that chlorine atom-mediated degradation is kinetically more favorable than hydroxyl radical-initiated oxidation [1] [3]. This difference in reactivity has important implications for the atmospheric lifetime of methyl dichloroacetate in different atmospheric regions.

The primary reaction mechanism involves hydrogen atom abstraction at the alkyl groups, specifically from both the dichloromethyl (−CHCl₂) and methoxy (−OCH₃) positions [5] [6]. The branching ratios for these competing pathways influence the product distribution and subsequent atmospheric chemistry of the resulting intermediates [1] [3].

| Parameter | Value | Units | Reference |

|---|---|---|---|

| Global Cl atom reaction rate coefficient (theoretical) | 7.34 × 10⁻¹² | cm³ molecule⁻¹ s⁻¹ | Straccia et al., 2024 |

| Experimental Cl atom reaction rate coefficient | 3.31 ± 0.88 × 10⁻¹³ | cm³ molecule⁻¹ s⁻¹ | Straccia et al., 2023 |

| Tropospheric lifetime (τ_Cl) | 3 years | years | Straccia et al., 2023 |

| Primary reaction mechanism | H-atom abstraction at alkyl groups | N/A | Straccia et al., 2023 |

The tropospheric lifetime of methyl dichloroacetate with respect to chlorine atom reactions has been estimated at 3 years, indicating that this process represents a significant atmospheric sink for the compound [5] [6]. The relatively long atmospheric lifetime suggests that methyl dichloroacetate can undergo long-range transport and contribute to regional atmospheric chemistry processes.

Fourier Transform Infrared Spectroscopic Analysis of Transient Intermediate Species

The identification and quantification of transient intermediate species during the atmospheric degradation of methyl dichloroacetate have been accomplished through in situ Fourier transform infrared spectroscopy [1] [5] [3]. This analytical approach provides real-time monitoring of reaction products and intermediate species formation during controlled atmospheric simulation experiments.

The experimental setup employed a 480 L Pyrex glass atmospheric simulation reactor coupled to an in situ Fourier transform infrared spectrometer, enabling the detection and quantification of volatile products formed during the degradation process [1] [5] [3]. The reactor design allows for controlled atmospheric conditions while maintaining the integrity of the spectroscopic measurements.

The Fourier transform infrared spectroscopic analysis has successfully identified several key products from both hydroxyl radical and chlorine atom reactions with methyl dichloroacetate. The major products detected include dichloroacetic acid (Cl₂CHCOOH), phosgene (COCl₂), carbon monoxide (CO), and methyl trichloroacetate (CCl₃C(O)OCH₃) [1] [5] [3].

| Experimental Setup | Specification | Application | Reference |

|---|---|---|---|

| Reactor volume | 480 L | Atmospheric simulation | Straccia et al., 2024 |

| Reactor material | Pyrex glass | Atmospheric simulation | Straccia et al., 2024 |

| Spectroscopic technique | In situ FTIR | Transient species identification | Straccia et al., 2024 |

| Detection method | Real-time monitoring | Kinetic measurements | Straccia et al., 2024 |

| Complementary analysis | GC-MS/SPME | Product confirmation | Straccia et al., 2023 |

The spectroscopic analysis has revealed that the formation of specific products depends on the abstraction site during the initial reaction step. Phosgene formation occurs predominantly through hydrogen abstraction from the dichloromethyl group (−CHCl₂), while dichloroacetic acid and carbon monoxide formation are more favorable through abstraction from the methoxy group (−OCH₃) [1] [3].

The real-time monitoring capability of the in situ Fourier transform infrared spectroscopy allows for the determination of product formation kinetics and the identification of reaction intermediates that may not be detectable through post-reaction analysis [1] [5]. This approach provides valuable insights into the mechanistic details of the atmospheric degradation process.

Temperature-Dependent Branching Ratios for Phosgene Formation

The formation of phosgene from methyl dichloroacetate degradation exhibits temperature-dependent branching ratios that influence the overall atmospheric chemistry of this chloroester [1] [3]. The branching ratios determine the relative importance of different reaction pathways and their contribution to the overall product distribution.

For hydroxyl radical reactions, the product yields demonstrate specific temperature dependencies, with phosgene formation accounting for 43 ± 3% of the total product yield at 298 K [1] [3]. This significant yield indicates that phosgene formation represents a major atmospheric fate for methyl dichloroacetate under typical atmospheric conditions.

The temperature dependence of the branching ratios has been investigated over the range of 278 to 350 K, revealing that both hydrogen abstraction pathways exhibit positive temperature dependence [2] [4]. The Arrhenius plot analysis indicates that the activation energies for these reactions influence the relative contributions of each pathway to the overall degradation process.

| Product | OH Reaction Yield (%) | Cl Reaction Yield (%) | Formation Mechanism |

|---|---|---|---|

| Dichloroacetic acid (Cl₂CHCOOH) | 44 ± 3 | 24 ± 2 | H-abstraction from −OCH₃ group |

| Phosgene (COCl₂) | 43 ± 3 | 19 ± 3 | H-abstraction from −CHCl₂ group |

| Carbon monoxide (CO) | 41 ± 6 | 44 ± 2 | H-abstraction from −OCH₃ group |

| Methyl trichloroacetate (CCl₃C(O)OCH₃) | Not detected | 16 ± 1 | H-abstraction from −CHCl₂ group |

The branching ratios for chlorine atom reactions show different temperature dependencies compared to hydroxyl radical reactions, with phosgene formation yielding 19 ± 3% of the total products [5] [6]. This difference in branching ratios reflects the distinct reaction mechanisms and energetics associated with chlorine atom-mediated hydrogen abstraction.

The temperature-dependent branching ratios have important implications for atmospheric modeling and environmental assessment. The variation in product yields with temperature affects the regional distribution of atmospheric products and influences the overall environmental impact of methyl dichloroacetate emissions [1] [5] [3].

The multiconformer theoretical calculations have provided detailed insights into the temperature dependence of the branching ratios by accounting for conformational effects on the reaction barriers and thermodynamic parameters [1] [3]. These calculations reveal that the conformational flexibility of the reactants and transition states contributes to the observed temperature dependencies.

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Atmospheric lifetime (OH reactions) | 28 days | Normal atmospheric OH concentration | Gnanaprakasam et al., 2018 |

| Atmospheric lifetime (Cl reactions) | 3 years | Tropospheric conditions | Straccia et al., 2023 |

| Global warming potential (20-year) | 8.2 | Time horizon: 20 years | Straccia et al., 2023 |

| Global warming potential (100-year) | 2.2 | Time horizon: 100 years | Straccia et al., 2023 |

| Global warming potential (500-year) | 0.6 | Time horizon: 500 years | Straccia et al., 2023 |

| Acidification potential | 0.45 | Rainfall acidification impact | Straccia et al., 2023 |